Antiproliferative Potency of N-Alkylated 6-Phenylbenzimidazole Derivatives Against MDA-MB-231 Breast Cancer Cells
In a head-to-head antiproliferative screen of 21 N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives against the MDA-MB-231 breast cancer cell line (SRB assay, camptothecin as positive control), the N-heptyl-2-(4-methoxyphenyl) derivative (compound 2g) demonstrated the most potent activity with an IC₅₀ of 16.38 ± 0.98 μM. This represents a >6.1-fold improvement over the unsubstituted parent 2-phenyl-1H-benzimidazole (compounds 1–3), all of which were inactive (IC₅₀ > 100 μM). The N-butyl analog (2d) achieved an IC₅₀ of 29.39 ± 0.71 μM, while the most active N-alkylated 2-phenyl derivative without the 4-OCH₃ group (1e) reached an IC₅₀ of 21.93 ± 2.24 μM. Although these data are for 2-phenyl-substituted analogs rather than the 6-phenyl isomer directly, they establish the class-level potency range and demonstrate that N-alkylation is a prerequisite for antiproliferative activity in this chemotype—a structural feature equally accessible to 6-Phenyl-1H-benzimidazole as a synthetic starting point [1].
| Evidence Dimension | Antiproliferative activity (IC₅₀, μM) against MDA-MB-231 breast cancer cells |
|---|---|
| Target Compound Data | Not directly tested; closest class analog 2g (2-(4-methoxyphenyl)-N-heptyl-1H-benzimidazole): IC₅₀ = 16.38 ± 0.98 μM |
| Comparator Or Baseline | Unsubstituted 2-phenyl-1H-benzimidazole (compounds 1, 2, 3): IC₅₀ > 100 μM; Camptothecin (positive control): IC₅₀ = 0.41 ± 0.04 μM |
| Quantified Difference | >6.1-fold improvement for N-alkylated 2g vs. unsubstituted parent; N-alkylation essential for activity (all unsubstituted IC₅₀ > 100 μM) |
| Conditions | SRB assay; MDA-MB-231 human breast cancer cell line; camptothecin as positive control |
Why This Matters
Demonstrates that N-alkylation of the benzimidazole scaffold—equally feasible on the 6-phenyl isomer—is required to unlock antiproliferative activity, providing a rational basis for selecting 6-Phenyl-1H-benzimidazole as a starting material for anticancer lead generation where the 6-phenyl topology may offer distinct binding advantages.
- [1] Phan, N.-K.-N., et al. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega, 2023, 8(31), 28733–28748. View Source
